molecular formula C28H29FN6O8S B1681228 R406 CAS No. 841290-81-1

R406

Número de catálogo: B1681228
Número CAS: 841290-81-1
Peso molecular: 628.6 g/mol
Clave InChI: UXDRJPYSTZHIOE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

R406 es el metabolito activo de fostamatinib, un inhibidor de la tirosina quinasa del bazo. Se utiliza principalmente en el tratamiento de la trombocitopenia inmunitaria crónica, un trastorno autoinmune caracterizado por recuentos bajos de plaquetas. This compound ha demostrado un potencial significativo en diversas aplicaciones terapéuticas debido a su capacidad para inhibir la tirosina quinasa del bazo, una enzima clave involucrada en la señalización de las células inmunitarias .

Métodos De Preparación

Análisis De Reacciones Químicas

Tipos de reacciones: R406 experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos y derivados de this compound, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

R406, also known as tamatinib, is a spleen tyrosine kinase (SYK) inhibitor that is being investigated for a variety of applications, including treatment of cancer, immune-related conditions, and viral infections [1, 2, 4].

Scientific Research Applications

  • Senolytic Agent: this compound has been identified as a novel senolytic drug that selectively eliminates senescent cells . It induces apoptosis in senescent cells by targeting multiple regulatory pathways involved in their survival . this compound triggers the caspase-9-mediated intrinsic apoptotic pathway and inhibits the phosphorylation of focal adhesion kinase (FAK) and p38 mitogen-activated protein kinase (MAPK) .
  • Anti-cancer agent: this compound has demonstrated cytotoxicity against glioma stem cells (GSCs) . It inhibits neurosphere formation, induces apoptosis, and promotes a metabolic shift from glycolysis to oxidative phosphorylation in GSCs . this compound diminishes tumor growth and sensitizes gliomas to temozolomide in GSC-initiating xenograft mouse models . The anti-GSC effect of this compound is attributed to the disruption of Syk/PI3K signaling in Syk-positive GSCs and the PI3K/Akt pathway in Syk-negative GSCs .
  • Reversal of pain hypersensitivity: this compound, the active metabolite of fostamatinib, has been found to significantly reverse pain hypersensitivity .
  • Antiviral agent: this compound has antiviral and anti-inflammatory effects against influenza virus [2, 5]. This compound treatment increased the viability of A549 cells and decreased the pathogenicity and mortality of lethal influenza virus in mice .
  • Modulator of P-glycoprotein (ABCB1): this compound is a modulator of P-glycoprotein, which is observed in recurrent post-chemotherapy ovarian cancers .
  • Treatment of Immune Thrombocytopenia (ITP): this compound is the active metabolite of fostamatinib, an FDA-approved drug for Immune thrombocytopenic purpura [3, 4].

Mecanismo De Acción

R406 ejerce sus efectos inhibiendo la tirosina quinasa del bazo, una enzima involucrada en las vías de señalización de las células inmunitarias. Al unirse al bolsillo de unión al ATP de la tirosina quinasa del bazo, this compound evita la fosforilación de los objetivos posteriores, interrumpiendo así la activación y función de las células inmunitarias. Esta inhibición conduce a una reducción en la destrucción de plaquetas mediada por el sistema inmune, lo que lo hace eficaz en el tratamiento de la trombocitopenia inmunitaria crónica .

Compuestos similares:

Comparación: this compound es único debido a su alta potencia y selectividad para la tirosina quinasa del bazo. En comparación con compuestos similares, this compound ha demostrado una eficacia superior en la inhibición de la tirosina quinasa del bazo y la reducción de la destrucción de plaquetas mediada por el sistema inmune. Su estructura única permite una mejor unión al bolsillo de unión al ATP, mejorando sus efectos inhibitorios .

Comparación Con Compuestos Similares

Comparison: this compound is unique due to its high potency and selectivity for spleen tyrosine kinase. Compared to similar compounds, this compound has shown superior efficacy in inhibiting spleen tyrosine kinase and reducing immune-mediated platelet destruction. Its unique structure allows for better binding to the ATP binding pocket, enhancing its inhibitory effects .

Actividad Biológica

R406, also known as fostamatinib, is a selective inhibitor of spleen tyrosine kinase (SYK) that has garnered attention for its diverse biological activities, particularly in oncology and immunology. This article explores the compound's mechanisms of action, pharmacological profiles, and relevant case studies to elucidate its biological activity.

This compound primarily functions by inhibiting SYK, a key player in various signaling pathways involved in cell proliferation, differentiation, and survival. The inhibition of SYK leads to significant alterations in cellular metabolism and apoptosis across different cell types.

  • Anti-Warburg Effect : this compound has been shown to induce a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS) in glioma stem cells (GSCs), effectively diminishing their self-renewal capacity. In vitro studies demonstrated that this compound reduced neurosphere formation by over 50% at a concentration of 1 μM, indicating impaired self-renewal in GSCs while sparing normal neural stem cells .
  • Reactive Oxygen Species (ROS) Accumulation : The compound triggers ROS accumulation, which is linked to apoptotic processes. Quantitative analyses using fluorescent probes indicated a substantial increase in ROS levels in this compound-treated GSCs after 48 hours .

Pharmacological Profile

This compound exhibits a broad pharmacological profile by binding to multiple kinases at therapeutically relevant concentrations. In a comprehensive study involving 387 binding assays, this compound demonstrated significant inhibition across various kinases:

Kinase Target IC50 (nM) Notes
FLT33High potency
DAPK13490Lower potency
STK160.5Very high potency

This lack of selectivity among kinases suggests potential off-target effects that may contribute to both therapeutic benefits and side effects observed in clinical settings .

Case Studies and Clinical Findings

  • Oncological Applications : this compound has shown promise in treating chronic lymphocytic leukemia (CLL) and multiple myeloma by promoting apoptosis through SYK inhibition. Clinical trials have reported favorable outcomes with this compound administration, emphasizing its role as an effective therapeutic agent .
  • Immunotoxicity Studies : Research investigating the immunotoxic effects of this compound revealed that it can modulate cytokine production, impacting immune responses. Studies involved oral administration in animal models, assessing the compound's effects on various hematological parameters and cytokine profiles .
  • Senolytic Properties : Recent findings indicate that this compound acts as a senolytic agent, selectively inducing apoptosis in senescent cells while sparing non-senescent counterparts. This property was validated through high-throughput screening methods that assessed cell viability and apoptotic markers .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of R406 in modulating immune responses?

this compound is a potent, ATP-competitive inhibitor of spleen tyrosine kinase (Syk), with an IC50 of 41 nM and a Ki of 30 nM for Syk . It disrupts Syk-dependent signaling pathways, including Fcγ receptor (FcγR) and B-cell receptor activation, thereby reducing downstream pro-inflammatory cytokine release (e.g., TNF-α, IL-8) and inhibiting NF-κB phosphorylation . This mechanism is critical in autoimmune and inflammatory disease models, such as antibody-induced arthritis .

Q. How should researchers design in vitro experiments to assess this compound's effects on Syk-dependent signaling?

  • Concentration range : Use 0.5–10 µM this compound in cell culture, as higher concentrations (≥10 µM) may affect viability in certain cell types .
  • Solvent controls : Prepare stock solutions in DMSO (solubility: 126 mg/mL) and ensure final DMSO concentrations ≤0.1% to avoid solvent toxicity .
  • Key readouts : Measure Syk-dependent markers like phosphorylated SLP-76 (in B cells) or NF-κB p65 (in macrophages) via Western blotting. Include FcγR cross-linking as a positive control for Syk activation .

Q. What are the standard pharmacokinetic parameters of this compound in preclinical models?

  • Half-life : 12–16 hours in humans, with dose-dependent exposure (Cmax and AUC) up to 250 mg .
  • Bioavailability : Oral fostamatinib (this compound prodrug) has 55% absolute bioavailability, with rapid conversion to this compound .
  • Protein binding : 98.3% plasma protein-bound, requiring adjustments for free drug concentration in in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictory efficacy data for this compound across different disease models?

Discrepancies arise from model-specific factors:

  • Dosing routes : Subconjunctival delivery failed in retinoblastoma models due to limited ocular exposure (plasma this compound < LOD after 4 hours) , whereas intraperitoneal administration (5 mg/kg) achieved 86% efficacy in Arthus reaction models .
  • Metabolic variability : CYP3A4 induction (e.g., rifampicin) reduces this compound exposure by 75%, while inhibition (e.g., ketoconazole) doubles exposure . Validate CYP3A4 activity in model organisms.

Q. What methodological controls are critical when studying this compound's off-target effects on P-glycoprotein (P-gp)?

  • Concentration : Use 0.5–10 µM this compound to inhibit P-gp function without altering its expression (confirmed via UIC2-Texas Red binding assays) .
  • Combination therapies : Co-administer with chemotherapeutics (e.g., doxorubicin) to assess P-gp-mediated multidrug resistance reversal .
  • Controls : Include PSC-833 (a known P-gp inhibitor) and verify baseline P-gp expression via immunoblotting .

Q. How does this compound's CYP3A4-dependent metabolism impact experimental design in chronic inflammation studies?

  • Drug interactions : Co-treatment with CYP3A4 inhibitors (e.g., verapamil) increases this compound exposure by 39%, requiring dose adjustments to avoid toxicity .
  • Metabolite monitoring : Track R529 (para-O-demethylated metabolite), the major fecal metabolite in humans, using LC-MS .
  • Dosing frequency : Twice-daily regimens account for accumulation (ratio: 2.54±0.62) and achieve steady-state within 3–4 days .

Q. What strategies optimize this compound's anti-inflammatory effects in macrophage models?

  • Timing : Pre-incubate THP-1 cells with this compound for 1 hour before LPS stimulation to ensure Syk inhibition .
  • Markers : Quantify TNF-α, IL-1β, and nitric oxide (NO) via qPCR/ELISA, and validate NF-κB phosphorylation suppression via Western blot .
  • Viability controls : Perform MTT assays to exclude cytotoxicity at ≤10 µM .

Q. Methodological Considerations

  • Data interpretation : Use enzyme kinetics software (e.g., Prism) for Ki determination in Syk inhibition assays .
  • Statistical rigor : Apply ANOVA for dose-response comparisons and Kaplan-Meier analysis for survival studies .
  • Ethical reporting : Disclose solvent concentrations and CYP3A4 modulator use to ensure reproducibility .

Propiedades

IUPAC Name

benzenesulfonic acid;6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O5.C6H6O3S/c1-22(2)20(30)28-19-13(34-22)6-7-16(27-19)26-18-12(23)10-24-21(29-18)25-11-8-14(31-3)17(33-5)15(9-11)32-4;7-10(8,9)6-4-2-1-3-5-6/h6-10H,1-5H3,(H3,24,25,26,27,28,29,30);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDRJPYSTZHIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475212
Record name R406
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841290-81-1
Record name R 406 cpd
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841290811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R406
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.